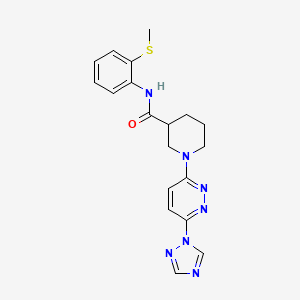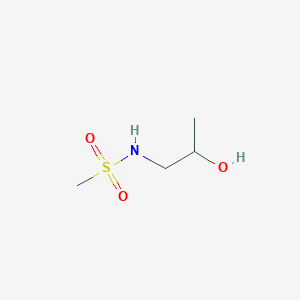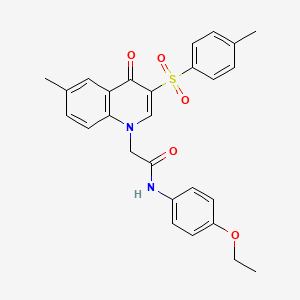![molecular formula C26H30N4O2S B2599604 4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine CAS No. 1116007-26-1](/img/structure/B2599604.png)
4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of this compound has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set have shown high agreement with experimental results .Physical and Chemical Properties Analysis
The HOMO–LUMO energy gap of this compound was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the compound has low reactivity and a tendency to be stable . The first hyperpolarizability value was calculated to be 25 times greater than that of urea, indicating good nonlinear optical properties .Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics Discovery
The research conducted by Möller et al. (2017) highlights the synthesis of 1,4-disubstituted aromatic piperazines, including compounds structurally related to the chemical , aimed at creating high-affinity dopamine receptor partial agonists. This study emphasizes the strategic incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage to enhance binding affinity and modulate functional properties, particularly favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors. The promising therapeutic potential for conditions like psychosis is demonstrated through in vivo antipsychotic activity, marking a significant step in the development of novel therapeutics (Möller et al., 2017).
Antihypertensive and Antiarrhythmic Activities
Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures bearing similarities to the compound , to evaluate their electrocardiographic, antiarrhythmic, and antihypertensive activities. The study identified several compounds with potent antiarrhythmic and antihypertensive activities, attributing their effectiveness to alpha-adrenolytic properties, which are dependent on the 1-phenylpiperazine moiety's specific substituents (Malawska et al., 2002).
Antimicrobial and Antitumor Applications
Research into the antimicrobial and antitumor properties of compounds structurally related to "4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine" has also been conducted. Studies by Bektaş et al. (2007) and Andreani et al. (2008) have synthesized and tested various derivatives for their antimicrobial and antitumor activities. These investigations reveal the potential of such compounds in developing new treatments targeting specific bacterial infections and cancer types, demonstrating the versatility of these chemical structures in medicinal applications (Bektaş et al., 2007; Andreani et al., 2008).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activity. Antimicrobial activity studies could be carried out to evaluate its potential as a therapeutic agent . Additionally, its physical and chemical properties could be further investigated for potential applications in nonlinear optics .
Eigenschaften
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-2-32-23-10-8-22(9-11-23)29-24(31)19-33-26-25(27-14-15-28-26)30-16-12-21(13-17-30)18-20-6-4-3-5-7-20/h3-11,14-15,21H,2,12-13,16-19H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIJWBABOIJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2599526.png)
![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2599531.png)
![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)


![3,11-Diazatricyclo[6.2.1.02,7]undecane;dihydrochloride](/img/structure/B2599537.png)


![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)
![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)

